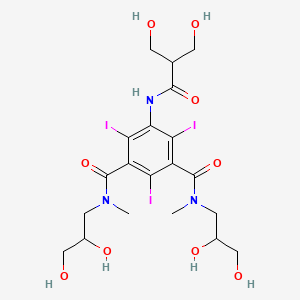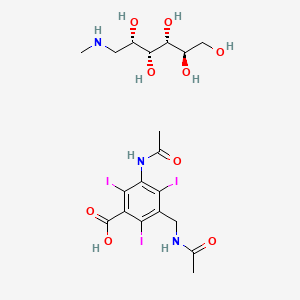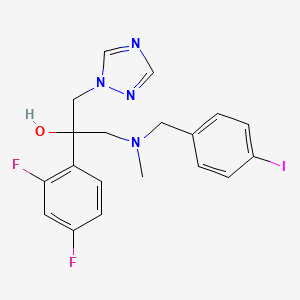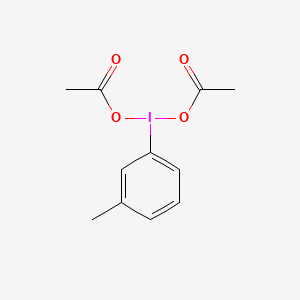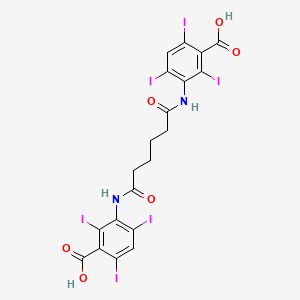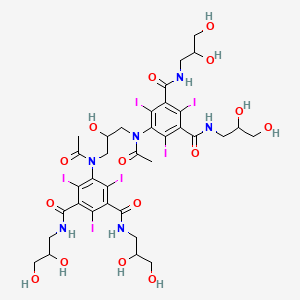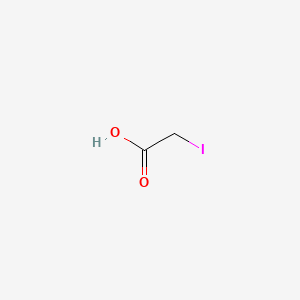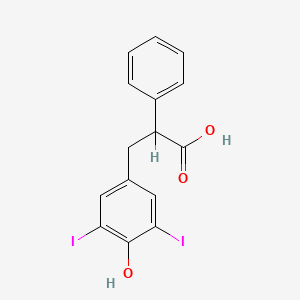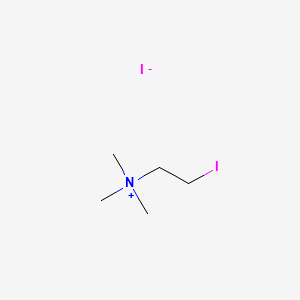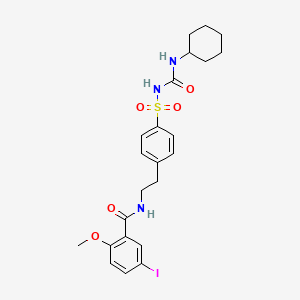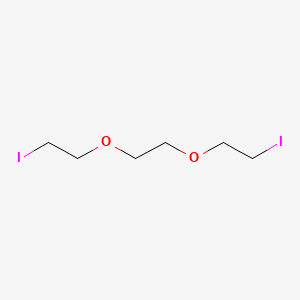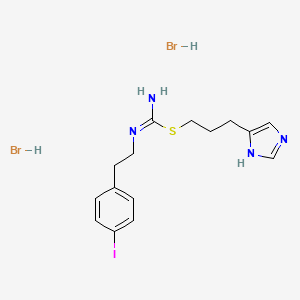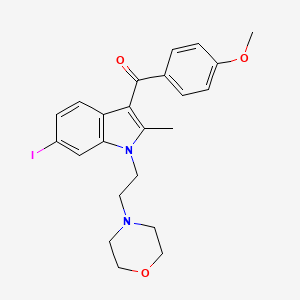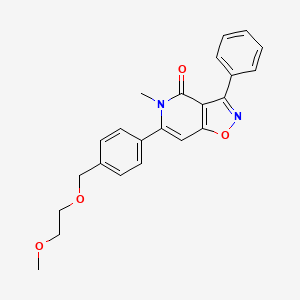
IP7e
Vue d'ensemble
Description
IP7e is a potent Nurr1 activator with an EC50 value of 3.9 nM . It is brain-penetrant and orally bioavailable . Its chemical name is 6-[4-[(2-Methoxyethoxy)methyl]phenyl]-5-methyl-3-phenyl-isoxazolo[4,5-c]pyridin-4(5H)-one .
Molecular Structure Analysis
The molecular weight of IP7e is 390.43 and its formula is C23H22N2O4 .Physical And Chemical Properties Analysis
IP7e is soluble to 100 mM in DMSO and to 20 mM in ethanol with gentle warming . It should be stored at +4°C .Applications De Recherche Scientifique
Role in Protein Phosphorylation
Phosphorylation of Proteins by Inositol Pyrophosphates : Research has identified IP7 and IP8 as molecules containing highly energetic pyrophosphate bonds. Their study revealed that IP7 is involved in the nonenzymatic phosphorylation of multiple eukaryotic proteins. This process was observed in yeast, where endogenous proteins underwent phosphorylation by endogenous IP7. This nonenzymatic action of IP7 represents a novel intracellular signaling mechanism, suggesting its critical role in cellular processes and signaling pathways (Saiardi et al., 2004).
Impact on Cellular Signaling and Metabolism
Inositol Pyrophosphates Inhibit Akt Signaling : Another significant application of IP7 in scientific research is its role in regulating insulin sensitivity and weight gain. IP7, through its physiological inhibition of Akt, a serine/threonine kinase, affects glucose homeostasis and protein translation via the GSK3β and mTOR pathways. This inhibition by IP7 highlights its potential in controlling metabolic pathways and diseases related to insulin resistance and obesity. The study demonstrates that targeting IP6K1, involved in IP7 formation, may offer therapeutic strategies for obesity and diabetes management (Chakraborty et al., 2010).
Orientations Futures
IP7e has shown promise in reducing the incidence and severity of a MS murine model, i.e., experimental autoimmune encephalomyelitis (EAE) . It attenuates inflammation and neurodegeneration in spinal cords of EAE mice by an NF-kB pathway-dependent process . This suggests potential future directions in the treatment of conditions like multiple sclerosis.
Propriétés
IUPAC Name |
6-[4-(2-methoxyethoxymethyl)phenyl]-5-methyl-3-phenyl-[1,2]oxazolo[4,5-c]pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4/c1-25-19(17-10-8-16(9-11-17)15-28-13-12-27-2)14-20-21(23(25)26)22(24-29-20)18-6-4-3-5-7-18/h3-11,14H,12-13,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCAACZFPADQMAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=C(C1=O)C(=NO2)C3=CC=CC=C3)C4=CC=C(C=C4)COCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-{4-[(2-methoxyethoxy)methyl]phenyl}-5-methyl-3-phenyl-4H,5H-[1,2]oxazolo[4,5-c]pyridin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



